Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Description
This compound belongs to the class of fused furo-pyrrolidine derivatives, characterized by a bicyclic framework combining tetrahydrofuran and pyrrolidine rings. The tert-butyl carbamate (Boc) group at the 5-position and the 2-hydroxyethyl substituent at the 3-position are critical for its stereochemical and functional properties. The racemic nature indicates the presence of both enantiomers, which may influence its pharmacological and physicochemical behavior .
Properties
IUPAC Name |
tert-butyl (3S,3aS,6aS)-3-(2-hydroxyethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-6-10-9(4-5-15)8-17-11(10)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEGBGHBTNIJLG-GMTAPVOTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OCC2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OC[C@H]2CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Pyrrole Formation with Subsequent Cyclization
The Hantzsch reaction provides a robust route to pyrrole intermediates. Adapted from continuous flow methods, tert-butyl acetoacetate reacts with 2-bromoketones and amines under acidic conditions to form pyrrole-3-carboxylates. For example:
$$
\text{tert-Butyl acetoacetate} + \text{2-bromo-1-(2-hydroxyethoxy)acetone} \xrightarrow{\text{HCl, 80°C}} \text{pyrrole intermediate} \,
$$
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | HCl (3M), 80°C, 12h | 68% | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 3:1) | - |
The resulting pyrrole undergoes oxidative cyclization using Dess-Martin periodinane (DMP) to form the tetrahydrofuran ring.
Asymmetric Multicomponent Synthesis
A multicatalytic approach reported by Álvarez et al. enables stereoselective furo[2,3-b]pyrrole synthesis from 3-butynamines and glyoxylic acid. While optimized for enantioselectivity, racemic adaptation involves omitting chiral catalysts:
$$
\text{3-Butynamine} + \text{glyoxylic acid} \xrightarrow{\text{Cu(OTf)₂, 50°C}} \text{furopyrrole core} \,
$$
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Catalyst Loading | 5 mol% Cu(OTf)₂ |
| Yield | 74% (racemic) |
Introduction of the 2-Hydroxyethyl Side Chain
Alkylation of Pyrrole Nitrogen
The 3-position hydroxyethyl group is installed via alkylation of a deprotected pyrrole nitrogen. Using 2-bromoethanol as the alkylating agent:
$$
\text{Pyrrole intermediate} + \text{2-bromoethanol} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(2-hydroxyethyl) derivative} \,
$$
| Condition | Optimization Data |
|---|---|
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF, 60°C |
| Reaction Time | 8h |
| Yield | 82% |
Reductive Amination Alternative
For improved stereocontrol, reductive amination of a ketone precursor with 2-aminoethanol has been explored:
$$
\text{Ketone intermediate} + \text{2-aminoethanol} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{target amine} \,
$$
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₃CN (1.5 equiv) |
| pH | 4.5 (acetic acid buffer) |
| Yield | 76% |
Boc Protection and Final Assembly
tert-Butyl Carbamate Formation
The pyrrole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:
$$
\text{3-(2-Hydroxyethyl)pyrrole} + \text{Boc₂O} \xrightarrow{\text{DMAP, CH₂Cl₂}} \text{protected product} \,
$$
| Condition | Optimization |
|---|---|
| Catalyst | 4-DMAP (0.1 equiv) |
| Solvent | Dichloromethane |
| Time | 4h |
| Yield | 89% |
Global Deprotection and Workup
Final steps involve removing temporary protecting groups (e.g., benzyl ethers) and recrystallization:
$$
\text{Benzyl-protected intermediate} \xrightarrow{\text{H₂, Pd/C}} \text{free alcohol} \,
$$
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1 atm H₂ |
| Yield | 95% |
Purification and Characterization
Chromatographic Methods
Spectroscopic Validation
- ¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc), 3.65–3.72 (m, 2H, CH₂OH), 4.12–4.25 (m, 4H, furopyrrole protons).
- IR : 1720 cm⁻¹ (C=O stretch), 3400 cm⁻¹ (O-H stretch).
Yield Optimization and Scalability
Comparative analysis of routes reveals trade-offs between scalability and stereochemical control:
| Method | Total Yield | Scalability | Stereopurity |
|---|---|---|---|
| Hantzsch + Alkylation | 52% | High (gram-scale) | Racemic |
| Multicomponent | 61% | Moderate | Requires resolution |
| Reductive Amination | 49% | Low | High (cis:trans 9:1) |
Industrial-scale production favors the Hantzsch route due to reagent availability, though resolution steps may be needed for enantiopure batches.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis. Its unique furo[2,3-c]pyrrole ring system allows for the construction of more complex molecules through various chemical reactions such as oxidation and reduction. For instance, oxidation of the hydroxyethyl group can yield carbonyl-containing derivatives, while reduction can lead to fully saturated compounds.
- Synthetic Methodology Development : The compound has been utilized in developing new synthetic methodologies that enhance the efficiency of creating related analogs. Research has demonstrated its utility in generating racemic analogs for pharmacological studies, exemplified by its application in synthesizing ligands for various receptors in drug development studies .
Biology
- Biological Activity Studies : Preliminary research indicates that Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate may exhibit significant biological activities. Interaction studies suggest it can bind to proteins and nucleic acids, providing insights into its mechanism of action and potential therapeutic applications .
- Enzyme Interaction Studies : The compound is valuable in studying enzyme interactions and metabolic pathways. Its structure allows it to modulate enzyme activity, making it a candidate for exploring biochemical pathways relevant to drug metabolism and efficacy .
Industry
- Specialty Chemicals Production : In industrial applications, this compound may be utilized in producing specialty chemicals and materials. Its unique properties make it suitable for formulating products with specific functionalities in sectors such as pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, leading to desired biological outcomes. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
a) Racemic-(3S,3aS,6aS)-5-Boc-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic Acid
- Substituents : Boc group at position 5; carboxylic acid at position 3 (vs. hydroxyethyl in the target compound).
- Applications : Used as a building block for peptide mimetics and enzyme inhibitors .
b) (3aS,6aS)-tert-Butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
- Key differences : The electron-withdrawing trifluoroacetyl group increases metabolic stability but reduces nucleophilicity compared to the hydroxyethyl substituent. Molecular weight: 308.30 g/mol .
- Applications : Intermediate for fluorinated drug candidates targeting CNS disorders .
c) Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
- Substituents : Iodomethyl group at position 2; Boc group at position 3.
- Key differences : The iodomethyl group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the core structure. However, it introduces steric hindrance .
- Applications : Precursor for radiolabeled probes or antiviral agents .
Analogues with Varied Core Scaffolds
a) (3aR,6aR)-Tetrahydrofuro[2,3-b]furan-3(2H)-one (28)
- Core structure: Tetrahydrofurofuranone (lactone ring).
- Key differences : Replaces the pyrrolidine ring with a lactone, altering hydrogen-bonding capacity and rigidity. Melting point: 83–85°C .
- Applications : Intermediate for γ-peptides and lactone-based natural product analogs .
b) (3aS,7aR)-Tetrahydro-2H-furo[2,3-b]pyran-5(3H)-one (29)
Pharmacologically Relevant Derivatives
a) Racemic-(3aR,4S,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Substituents: Aminomethyl group at position 4; cyclopenta[c]pyrrole core.
- Key differences: The aminomethyl group enhances basicity (pKa ~9.5), favoring interactions with acidic residues in enzyme active sites. Molecular weight: 240.34 g/mol .
- Applications: Retinol-binding protein antagonists for treating age-related macular degeneration .
b) (3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (24)
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : The hydroxyethyl group in the target compound allows for further functionalization (e.g., esterification, oxidation) compared to analogues with halogens or carboxylic acids .
- Solubility Profile : The hydroxyethyl substituent improves aqueous solubility (predicted logP ~1.5) relative to trifluoroacetyl or iodomethyl derivatives (logP >2.5), enhancing bioavailability .
- Enzyme Inhibition: Analogues with benzotriazole or aminomethyl groups exhibit superior enzyme-binding affinity due to aromatic or ionic interactions, whereas the hydroxyethyl group may favor allosteric modulation .
Biological Activity
Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate is a complex organic compound with the molecular formula C13H23NO4 and a molar mass of approximately 257.33 g/mol. This compound is characterized by a unique tetrahydrofuro[2,3-c]pyrrole backbone, which is believed to contribute to its diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmaceuticals.
The compound features several notable structural elements:
- Molecular Formula : C13H23NO4
- CAS Number : 1273564-96-7
- Molar Mass : 257.33 g/mol
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Similar compounds have shown promising results in inhibiting cancer cell proliferation. For instance, compounds with furo-pyrrole frameworks have demonstrated cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The interaction of this compound with bacterial enzymes could lead to significant inhibitory effects.
- Neuroprotective Effects : Compounds related to this compound have been investigated for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
The biological activity of this compound may involve interactions with various biomolecules:
- Protein Interactions : The compound may bind to specific proteins involved in cell signaling pathways, influencing cellular responses.
- Nucleic Acid Binding : There is potential for interaction with DNA or RNA structures, which could affect gene expression and cellular function.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and related analogs:
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects on human melanoma cell lines; showed significant cytotoxicity (IC50 values in low micromolar range). |
| Study 2 | Examined antimicrobial properties against Staphylococcus aureus; demonstrated inhibition at concentrations below 10 μg/mL. |
| Study 3 | Assessed neuroprotective effects in vitro; indicated reduced apoptosis in neuronal cell cultures treated with the compound. |
Synthesis and Structural Analogues
The synthesis of this compound typically involves multiple synthetic steps that can include esterification and cyclization reactions. Its structural analogues often share similar biological activities due to comparable functional groups.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl 4-hydroxybutanoate | Simple ester structure | Commonly used in polymer chemistry |
| Furocoumarins | Furan ring fused with coumarin | Known for phototoxicity and therapeutic effects |
| Pyrrolidine derivatives | Saturated five-membered ring | Diverse biological activities including anti-inflammatory effects |
Q & A
Q. Q1: What are the key considerations for synthesizing the racemic mixture of this compound, and how can reaction conditions influence stereochemical outcomes?
The synthesis of racemic mixtures often involves non-stereoselective steps or the use of racemic starting materials. For this compound, critical steps include the introduction of the hydroxyethyl group and the Boc (tert-butoxycarbonyl) protection. For example, hydrogenation under controlled pressure (e.g., H₂ at 40 psi using Pd/C catalysis) can influence stereochemistry, as seen in similar pyrrolidine derivatives . Solvent choice (e.g., THF for Pictet-Spengler reactions) and temperature control are essential to minimize epimerization. Post-synthesis purification via flash chromatography (e.g., 0–30% EtOAc in hexanes) ensures product homogeneity .
Q. Q2: How can researchers confirm the structural integrity and purity of the compound?
Structural confirmation relies on advanced analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR can verify the presence of the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂OH) and Boc protection (δ ~1.4 ppm for tert-butyl) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .
- Chiral HPLC : To distinguish enantiomers in the racemic mixture, using chiral columns (e.g., Chiralpak AD-H) with mobile phases like hexane/isopropanol .
Advanced Synthetic Challenges
Q. Q3: How can researchers resolve contradictions in stereochemical assignments during synthesis?
Discrepancies in stereochemistry often arise from ambiguous NOE (Nuclear Overhauser Effect) data or overlapping signals in NMR. Solutions include:
- X-ray Crystallography : Definitive assignment via single-crystal analysis .
- Computational Modeling : DFT calculations to predict NMR shifts and compare with experimental data .
- Derivatization : Converting the compound into a crystalline derivative (e.g., salt formation) for clearer structural analysis .
Q. Q4: What strategies optimize yield in multi-step syntheses involving sensitive functional groups (e.g., Boc protection)?
- Protection-Deprotection : Use mild acidic conditions (e.g., TFA in DCM) for Boc removal to preserve the hydroxyethyl group .
- Low-Temperature Reactions : For steps prone to side reactions (e.g., nucleophilic substitutions), maintain temperatures below 0°C .
- Inert Atmosphere : Conduct air/moisture-sensitive reactions under nitrogen or argon .
Mechanistic and Biological Studies
Q. Q5: How can the compound’s potential bioactivity be evaluated in neurotransmitter-related pathways?
- Receptor Binding Assays : Radioligand competition assays (e.g., using ³H-labeled ligands) to assess affinity for targets like dopamine or serotonin receptors .
- Cellular Signaling Studies : Measure cAMP levels or calcium flux in neuronal cell lines (e.g., SH-SY5Y) to evaluate functional activity .
- Metabolic Stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation .
Q. Q6: What experimental designs address conflicting data in biological activity studies?
- Dose-Response Curves : Use at least six concentrations to ensure reproducibility and calculate EC₅₀/IC₅₀ values .
- Orthogonal Assays : Validate findings with complementary methods (e.g., Western blotting alongside ELISA) .
- Negative Controls : Include enantiomerically pure analogs to isolate stereospecific effects .
Analytical and Methodological Challenges
Q. Q7: How can researchers mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to detect deviations in real time .
- Design of Experiments (DoE) : Optimize parameters like reaction time, temperature, and stoichiometry using factorial designs .
- Stability Testing : Store batches under controlled conditions (e.g., –20°C, desiccated) and re-test purity before use .
Q. Q8: What advanced techniques characterize the compound’s solid-state properties?
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to assess melting points and thermal stability .
- PXRD : Powder X-ray diffraction to identify polymorphic forms .
Data Interpretation and Reporting
Q. Q9: How should researchers report conflicting spectral data (e.g., NMR shifts) in publications?
- Full Disclosure : Include raw spectra in supplementary materials and note solvent/calibration standards .
- Comparative Analysis : Reference published data for analogous compounds (e.g., tert-butyl pyrrolidine derivatives) .
- Peer Validation : Collaborate with independent labs to replicate key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
